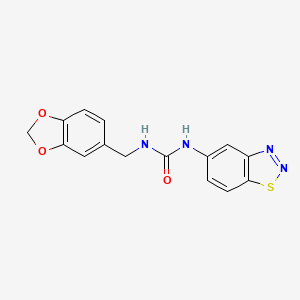

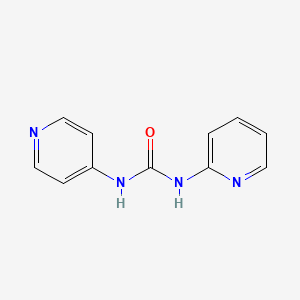

N-2-pyridinyl-N'-4-pyridinylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-2-pyridinyl-N'-4-pyridinylurea often involves innovative methods to form complex structures. For example, a method was described for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting metal-free synthesis through intramolecular oxidative N-N bond formation, demonstrating the potential for efficient synthesis strategies in related pyridine compounds (Zheng et al., 2014).

Molecular Structure Analysis

Research on the molecular structure of pyridine-N-oxide provides insights into the structural characteristics of pyridine derivatives. Electron diffraction studies revealed detailed bond distances and angles, contributing to a deeper understanding of the electronic and steric factors influencing the behavior and reactivity of such compounds (Chiang, 1974).

Chemical Reactions and Properties

Investigations into the chemical reactions of pyridine derivatives, such as the unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, shed light on the diverse reactivity patterns. This particular reaction pathway, involving direct oxidative conversion, exemplifies the innovative approaches to transforming pyridine-based compounds (Ito et al., 2005).

Physical Properties Analysis

The study of physical properties, such as photoluminescent and magnetic properties in pyridine-containing radical cation salts, offers valuable insights into the physical characteristics that could be anticipated for N-2-pyridinyl-N'-4-pyridinylurea derivatives. These properties are crucial for applications in materials science and photonic devices (Pointillart et al., 2009).

Chemical Properties Analysis

The chemical properties of pyridine derivatives can be complex and varied, as illustrated by the catalytic reactions involving N-(2-Pyridinyl)piperazines. These studies illuminate the potential chemical behaviors of N-2-pyridinyl-N'-4-pyridinylurea in various environments, highlighting the importance of catalysts in modifying or enhancing reactivity (Ishii et al., 1997).

Applications De Recherche Scientifique

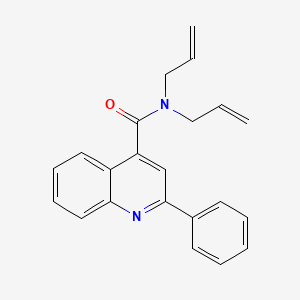

Catalysis and Material Science

One of the prominent applications of nitrogen-containing heterocycles is in the field of catalysis and material science. For instance, metal-nitrogen-carbon (M-N-C) materials, which can be derived from pyrolyzed metal-organic frameworks containing nitrogen heterocycles, have been extensively studied for their catalytic properties, particularly for the oxygen reduction reaction (ORR) in fuel cells (Li & Jaouen, 2018). Similarly, Metal-Organic Frameworks (MOFs) based on nitrogen heterocycles have shown significant promise in nanocatalysis, especially in electrocatalysis and photocatalysis, addressing major challenges in synthesis, energy, and environmental applications (Wang & Astruc, 2020).

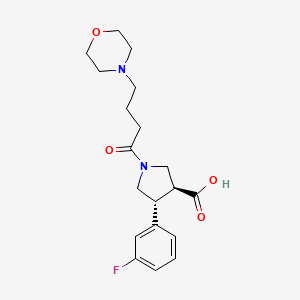

Pharmaceutical Applications

In the pharmaceutical industry, nitrogen heterocycles like pyrrolidine, a close relative of the compound , are widely used in drug discovery due to their ability to efficiently explore pharmacophore space and contribute significantly to the stereochemistry of molecules. These compounds have been employed in the synthesis of bioactive molecules with target selectivity for various human diseases (Li Petri et al., 2021).

Environmental Applications

Nitrogen heterocycles also play a crucial role in environmental applications. For example, the synthesis and study of heterocyclic N-oxide molecules, including those derived from pyridine, are crucial for their versatility in organic synthesis, catalysis, and drug applications, demonstrating significant functionalities in forming metal complexes and serving as catalysts (Li et al., 2019).

Corrosion Inhibition

Additionally, quinoline, which shares structural similarities with N-2-pyridinyl-N'-4-pyridinylurea, and its derivatives are recognized for their efficacy as anticorrosive materials, showcasing their potential in protecting metals against corrosion due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Propriétés

IUPAC Name |

1-pyridin-2-yl-3-pyridin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-8H,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDPZUPFREDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-2-yl-3-pyridin-4-ylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)